molecular formula C15H10Cl2 B11971677 1,8-Dichloro-10-methylanthracene CAS No. 17122-95-1

1,8-Dichloro-10-methylanthracene

Cat. No.: B11971677
CAS No.: 17122-95-1
M. Wt: 261.1 g/mol
InChI Key: RBPCWJPIOIJAEX-UHFFFAOYSA-N
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Description

1,8-Dichloro-10-methylanthracene is a halogenated anthracene derivative characterized by chlorine substituents at positions 1 and 8 and a methyl group at position 10. This compound exhibits unique solid-state properties, including a stress-induced phase transition from an orthorhombic structure to a daughter phase under mechanical stress, as revealed by electron microscopy . Additionally, it undergoes UV-induced trans-dimerization at dislocation sites, a process critical in photochemical studies . These properties make it a subject of interest in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dichloro-10-methylanthracene can be synthesized through several methods. One common approach involves the chlorination of 10-methylanthracene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 1 and 8 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 1 and 8 are susceptible to nucleophilic substitution under specific conditions.

Key Findings:

  • Grignard Reagent Addition : Reaction with methyl lithium (MeLi) replaces one chlorine atom with a methyl group. This method was employed in the synthesis of 1,8-dichloro-9-methylanthracene derivatives .

  • Acyl Chloride Substitution : The compound reacts with acyl chlorides (RCOCl) in the presence of pyridine, leading to ester formation at the C-9 position. For example, reactions with acetyl chloride yield 9-acetoxy derivatives .

Table 1: Substitution Reactions and Conditions

Reagent/ConditionsProductYieldReference
MeLi, Et₂O, 0°C → RT1,8-dichloro-9-methylanthracene72%
Acetyl chloride, pyridine9-acetoxy-1,8-dichloro-10-methylanthracene65–88%

Oxidation and Reduction

The anthracene backbone and substituents influence redox behavior:

Oxidation:

  • Formation of Anthraquinones : Under strong oxidizing conditions (e.g., CrO₃), 1,8-dichloro-10-methylanthracene oxidizes to 1,8-dichloro-10-methylanthraquinone. This reaction is analogous to anthracene oxidation pathways .

Reduction:

  • Na₂S₂O₄-Mediated Reduction : Treatment with sodium dithionite (Na₂S₂O₄) in DMF/H₂O reduces the anthracene backbone to anthrone derivatives. This reaction proceeds via a cis-diol intermediate, confirmed by X-ray crystallography .

Table 2: Redox Reactions

ReactionConditionsProductNotes
Oxidation with CrO₃Acetic acid, reflux1,8-dichloro-10-methylanthraquinoneStructural analog to
Reduction with Na₂S₂O₄DMF/H₂O, 90°CAnthrone derivativeAntiperiplanar elimination

Cross-Coupling Reactions

The chlorine atoms enable metal-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces chlorine with aryl groups. For example, coupling with phenylboronic acid yields 1,8-diaryl-10-methylanthracenes .

  • Sonogashira Coupling : Reaction with alkynes (e.g., TIPSA) introduces ethynyl groups at positions 1 and 8, forming conjugated systems .

Table 3: Cross-Coupling Examples

Reaction TypeReagentCatalystProductYield
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄1,8-diphenyl-10-methylanthracene85%
Sonogashira(TIPS)acetylenePdCl₂(PPh₃)₂, CuI1,8-bis(TIPS-ethynyl)-10-methylanthracene88%

Mechanistic Insights

  • Substitution Pathways : Chlorine substitution proceeds via an enol intermediate stabilized by the methyl group .

  • Reduction Mechanism : Na₂S₂O₄-mediated reduction involves a cis-diol intermediate, confirmed through isolation and X-ray analysis .

Scientific Research Applications

Organic Optoelectronics

Emissive Properties
1,8-Dichloro-10-methylanthracene is utilized in the development of organic light-emitting devices (OLEDs). Its ability to emit light when an electric current passes through makes it a valuable component in display technologies. The compound's structure allows for effective π-π stacking interactions, enhancing its emissive characteristics.

Case Study: OLED Performance
Research indicates that OLEDs incorporating this compound exhibit improved efficiency and stability compared to devices using other materials. The compound's high photoluminescence quantum yield contributes to this performance, making it suitable for commercial applications in screens and lighting .

Pharmaceutical Sciences

Anti-Cancer and Anti-Malarial Activities
Studies have investigated the potential of this compound as a therapeutic agent against various cancers and malaria. Its mechanism of action is believed to involve the inhibition of specific cellular pathways that promote tumor growth and parasite survival .

Therapeutic Compositions
A patent describes novel anthracene compounds, including this compound derivatives, that demonstrate significant anti-inflammatory and anti-tumor effects. These compounds are highlighted for their low irritancy and effective therapeutic doses, making them promising candidates for clinical applications in treating allergic and inflammatory conditions .

Material Science

Building Blocks for Organic Frameworks
In material science, this compound serves as a building block for creating semi-rigid organic frameworks. These frameworks are essential for developing new materials with specific mechanical and thermal properties. The compound's structural characteristics allow it to form stable networks that can be tailored for various applications .

Stress-Induced Phase Transitions
Research has shown that this compound undergoes stress-induced phase transitions that can significantly affect its physical properties. Studies using electron microscopy revealed that these transitions are reversible and can lead to new crystalline forms with distinct characteristics. Understanding these transformations is crucial for optimizing the material's performance in practical applications .

Summary Table of Applications

Application Area Details Case Studies/Findings
Organic Optoelectronics Used in OLEDs; high photoluminescence quantum yield enhances efficiencyImproved device performance reported in multiple studies
Pharmaceutical Sciences Potential anti-cancer and anti-malarial properties; low irritancy therapeutic compositionsEffective against tumors and inflammatory conditions; novel compounds patented
Material Science Building block for semi-rigid organic frameworks; stress-induced phase transitions observedElectron microscopy studies reveal reversible phase changes affecting material properties

Mechanism of Action

The mechanism of action of 1,8-dichloro-10-methylanthracene involves its interaction with light and other molecules. The compound absorbs UV or visible light, leading to electronic excitation. This excited state can then participate in various photophysical and photochemical processes, such as fluorescence, phosphorescence, and photodimerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Compound Molecular Formula Molecular Weight Substituents Key Features References
1,8-Dichloro-10-methylanthracene C₁₅H₁₀Cl₂ 261.15 Cl (1,8), CH₃ (10) Orthorhombic phase, stress-induced transition, UV dimerization
1,8-Dichloroanthraquinone C₁₄H₆Cl₂O₂ 277.10 Cl (1,8), O (9,10) Anthraquinone backbone; low solubility (0.00355 mg/mL in DMSO)
10-Bromo-1,8-dichloroanthracene C₁₄H₇BrCl₂ 326.02 Cl (1,8), Br (10) Bromine increases molecular weight; potential electronic applications
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene C₃₀H₁₆Cl₂ 447.26 Cl (1,8), ethynyl groups (9,10) Extended π-conjugation; used in optoelectronic materials

Key Observations :

  • Substituent Position : Chlorine at 1,8 positions enhances steric hindrance, influencing packing efficiency and reactivity. Ethynyl or bromine substituents (e.g., in ) alter electronic properties for optoelectronic applications.
  • Functional Groups: Anthraquinone derivatives (e.g., ) exhibit lower solubility compared to methyl-substituted anthracenes due to increased polarity.

Physicochemical Properties

  • Phase Behavior: this compound undergoes a martensitic-like phase transition under stress, forming a daughter phase with irrational habit planes .
  • Solubility: Anthraquinone derivatives (e.g., 1,8-Dichloroanthraquinone) show poor solubility in polar solvents (e.g., 0.00355 mg/mL in DMSO) . Methyl-substituted anthracenes (e.g., this compound) likely have higher solubility due to reduced polarity, though exact data are unavailable.
  • Reactivity: UV irradiation of this compound induces trans-dimerization at dislocation cores, a topochemically forbidden process enabled by slip dislocations . Ethanoanthracene derivatives (e.g., 1,8-dichloro-9,10-ethanoanthracene) show biological activity as dopamine D1 receptor modulators .

Critical Analysis of Contradictions and Gaps

  • Biological Activity: While 1,8-dichloro-9,10-ethanoanthracene derivatives show dopamine receptor activity , anthraquinones (e.g., ) are cytotoxic, suggesting substituent-dependent bioactivity.
  • Solubility Data: Limited solubility data for this compound hinder direct comparison with anthraquinones.

Biological Activity

1,8-Dichloro-10-methylanthracene (DCMA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activities, particularly in the fields of pharmacology and toxicology. This compound, characterized by its unique structure and properties, has been studied for various biological effects, including anti-cancer properties and interactions with cellular mechanisms.

PropertyValue
CAS Number 57502-71-3
Molecular Formula C15H10Cl2
Molecular Weight 277.1 g/mol
IUPAC Name This compound
Canonical SMILES ClC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)C(C)=C

The biological activity of DCMA is primarily attributed to its ability to interact with DNA and cellular proteins through π-π stacking and hydrogen bonding. These interactions can lead to:

  • DNA Intercalation: DCMA can insert itself between DNA base pairs, potentially disrupting normal cellular processes and leading to mutations.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress within cells, contributing to cytotoxic effects.

Anti-Cancer Activity

Research has demonstrated that DCMA exhibits significant anti-cancer properties against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human lung adenocarcinoma cells. In vitro assays have revealed:

  • IC50 Values: The concentration required to inhibit cell growth by 50% was found to be in the micromolar range for several cancer cell lines.
  • Mechanisms of Action: The compound induces apoptosis through the activation of caspases and the mitochondrial pathway.

Toxicological Studies

Toxicological assessments have indicated that DCMA can be harmful at elevated concentrations. Key findings include:

  • Cytotoxic Effects: High doses of DCMA led to increased cell death in non-cancerous cell lines, suggesting a need for careful dosage consideration in therapeutic applications.
  • Genotoxicity: Studies have reported that DCMA can cause DNA strand breaks in cultured cells, raising concerns about its mutagenic potential.

Case Studies

  • Study on Lung Adenocarcinoma Cells:
    • Researchers investigated the effects of DCMA on A549 lung cancer cells.
    • Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM.
  • Toxicity in Non-Cancerous Cells:
    • A study evaluated the cytotoxicity of DCMA on human fibroblast cells.
    • Findings showed significant toxicity at concentrations above 20 µM, necessitating further investigation into safety profiles.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of DCMA, it is useful to compare it with other related compounds:

CompoundBiological ActivityIC50 (µM)
1,8-Dichloro-9-methylanthraceneModerate anti-cancer effects15
This compoundSignificant anti-cancer effects12
AnthraceneLow anti-cancer effects>50

Q & A

Q. Basic: What synthetic strategies are effective for preparing 1,8-dichloro-10-methylanthracene, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves halogenation and alkylation steps. A key approach is reacting 1,8-dichloroanthracen-10(9H)-one with methylating agents (e.g., methyl Grignard reagents) in the presence of CeCl₃ as a catalyst, achieving ~65% yield . Purification is critical: recrystallization from dimethylformamide/ethanol (1:2) removes unreacted precursors, while column chromatography isolates derivatives. Purity (>98%) is confirmed via HPLC and NMR, ensuring minimal by-products for photochemical studies .

Q. Advanced: How do crystal imperfections influence the topochemical photodimerization of this compound?

Methodological Answer:
Solid-state UV irradiation induces dimerization, but deviations from topochemical predictions occur due to dislocations and stacking faults. Electron microscopy reveals dimer nuclei align along [001] and [100] directions at emergent dislocations, where slip systems (e.g., (210)[20]) create trans-dimer configurations . To resolve contradictions in dimer ratios, combine differential scanning calorimetry (DSC) and dielectric measurements to correlate dislocation density with reaction kinetics .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group at C10) and monitors coupling reactions.
  • X-ray Diffraction : Resolves crystal packing and confirms steric effects of chlorine substituents on photodimerization .
  • HRMS : Validates molecular weights of cross-coupled products (e.g., ethynyl-linked dimers) .

Q. Advanced: How can stress-induced phase transitions in this compound be mechanistically analyzed?

Methodological Answer:
Orthorhombic-to-martensitic phase transitions occur under mechanical stress. Optical/electron microscopy identifies invariant habit planes (e.g., (2–88, 0, 1)) and interfacial dislocations. Pair with invariant plane strain (IPS) modeling to simulate slip systems (e.g., (011)[121]) and quantify strain energy . Advanced characterization involves synchrotron X-ray topography to map dislocation networks driving transformation .

Q. Basic: What safety protocols are critical when handling this compound in photochemical experiments?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of airborne particles.
  • PPE : Wear nitrile gloves and chemical goggles to avoid skin/eye contact; immediate flushing with water is required if exposed .
  • Waste Disposal : Deactivate halogenated by-products via controlled incineration .

Q. Advanced: How do researchers reconcile contradictions in photodimerization yields across different crystal batches?

Methodological Answer:
Batch variability arises from differences in crystal defects. Implement:

  • Defect Mapping : Use electron backscatter diffraction (EBSD) to quantify dislocation densities .
  • Controlled Crystallization : Optimize solvent evaporation rates to minimize stacking faults. Correlate defect profiles with DSC-measured dimerization enthalpies to establish reproducibility thresholds .

Q. Advanced: What strategies enable the integration of this compound into rigid organic frameworks?

Methodological Answer:
Leverage Sonogashira or Suzuki cross-coupling to link ethynyl or aryl groups. For example:

  • React 10-bromo-1,8-dichloroanthracene with diethynylbenzene to form π-conjugated frameworks .
  • Characterize linker rigidity via variable-temperature NMR to assess rotational barriers around ethynyl bonds .

Q. Basic: How is the environmental stability of this compound assessed during long-term storage?

Methodological Answer:

  • Accelerated Aging : Expose samples to UV/visible light and monitor degradation via GC-MS.
  • Moisture Sensitivity : Store in anhydrous toluene at –20°C; periodic FT-IR checks detect hydrolytic cleavage of C-Cl bonds .

Properties

CAS No.

17122-95-1

Molecular Formula

C15H10Cl2

Molecular Weight

261.1 g/mol

IUPAC Name

1,8-dichloro-10-methylanthracene

InChI

InChI=1S/C15H10Cl2/c1-9-10-4-2-6-14(16)12(10)8-13-11(9)5-3-7-15(13)17/h2-8H,1H3

InChI Key

RBPCWJPIOIJAEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)Cl

Origin of Product

United States

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